molecular formula C20H20N2O5S B2536261 Methyl 4-[(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate CAS No. 868370-01-8

Methyl 4-[(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate

Cat. No. B2536261
CAS RN: 868370-01-8
M. Wt: 400.45
InChI Key: JJHFXOOMJRGNJJ-MRCUWXFGSA-N
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Description

Methyl 4-[(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. The compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse pharmacological activities.

Scientific Research Applications

Crystal Engineering and High-Pressure Phase Transitions

Methyl 2-(carbazol-9-yl)benzoate demonstrates the influence of pressure on crystal structures, undergoing a transformation from a structure with eight molecules per asymmetric unit to a more efficient packing structure under high pressure. This showcases the role of pressure in crystal engineering and the stabilization of unfavorable conformations through efficient packing (Johnstone et al., 2010).

Aldose Reductase Inhibition for Diabetic Complications

Benzothiazolyl substituted compounds, including some structurally related to Methyl 4-[(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate, have been evaluated as inhibitors of aldose reductase (ALR2), a target for managing diabetic complications. These compounds demonstrated significant inhibition of ALR2, suggesting their potential as lead structures for developing treatments against long-term diabetic complications (Saeed et al., 2014).

Antitubercular and Antibacterial Activities

Novel benzothiazole derivatives have been synthesized and shown to possess significant antibacterial and antitubercular activities against Mycobacterium tuberculosis H37RV. This indicates the potential of such compounds in developing new antibacterial and antitubercular agents (Bhoi et al., 2016).

Electrochemical and Electrochromic Properties

Donor–acceptor type monomers related to Methyl 4-[(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate have been synthesized, displaying good electrochemical activity and potential for electrochromic applications. The variation in acceptor groups significantly impacts their electrochemical properties, suggesting the importance of structural modifications in tuning the properties of such compounds for specific applications (Hu et al., 2013).

properties

IUPAC Name

methyl 4-[(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-5-22-16-14(25-2)10-11-15(26-3)17(16)28-20(22)21-18(23)12-6-8-13(9-7-12)19(24)27-4/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHFXOOMJRGNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 4-((3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

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